Cas no 110820-13-8 (4-acetyl-N-phenylbenzene-1-sulfonamide)
110820-13-8 structure
Product Name:4-acetyl-N-phenylbenzene-1-sulfonamide
Numero CAS:110820-13-8
MF:C14H13NO3S
MW:275.322922468185
CID:128969
PubChem ID:7022526
Update Time:2025-06-13
4-acetyl-N-phenylbenzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-acetyl-N-phenyl-
- 4-acetyl-N-phenylBenzenesulfonamide
- 4-PHENYLSULFAMYL-ACETOPHENONE
- 4-ACETYL-N-PHENYLBENZENE-1-SULFONAMIDE
- 4-acetyl-N-phenylbenzensulfonamide
- CHEMBL3310985
- MFCD02261913
- BDBM50046169
- FT-0753205
- Z45619511
- AKOS008941857
- EN300-16089659
- DTXSID60427451
- AB00757537-01
- SCHEMBL17913100
- 110820-13-8
- DB-060035
- 4-acetyl-N-phenylbenzene-1-sulfonamide
-
- Inchi: 1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
- Chiave InChI: SWOITTWWCRUZRI-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C(C)=O)=CC=1)(NC1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 275.06200
- Massa monoisotopica: 275.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 71.6A^2
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 452.4°C at 760 mmHg
- Punto di infiammabilità: 227.4°C
- Indice di rifrazione: 1.614
- PSA: 71.62000
- LogP: 3.84380
4-acetyl-N-phenylbenzene-1-sulfonamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16089659-0.05g |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 0.05g |
$101.0 | 2023-05-25 | ||
| Enamine | EN300-16089659-50mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 50mg |
$468.0 | 2023-09-23 | |
| Enamine | EN300-16089659-100mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 100mg |
$490.0 | 2023-09-23 | |
| Enamine | EN300-16089659-250mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 250mg |
$513.0 | 2023-09-23 | |
| Enamine | EN300-16089659-500mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 500mg |
$535.0 | 2023-09-23 | |
| Enamine | EN300-16089659-1000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 1000mg |
$557.0 | 2023-09-23 | |
| Enamine | EN300-16089659-2500mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 2500mg |
$1089.0 | 2023-09-23 | |
| Enamine | EN300-16089659-5000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 5000mg |
$1614.0 | 2023-09-23 | |
| Enamine | EN300-16089659-10000mg |
4-acetyl-N-phenylbenzene-1-sulfonamide |
110820-13-8 | 90.0% | 10000mg |
$2393.0 | 2023-09-23 |
4-acetyl-N-phenylbenzene-1-sulfonamide Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
110820-13-8 (4-acetyl-N-phenylbenzene-1-sulfonamide) Prodotti correlati
- 151721-35-6(N-(3-Formylphenyl)benzenesulfonamide)
- 76883-69-7(N-(4-acetylphenyl)benzenesulfonamide)
- 76883-63-1(N-(3-Acetylphenyl)benzenesulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso